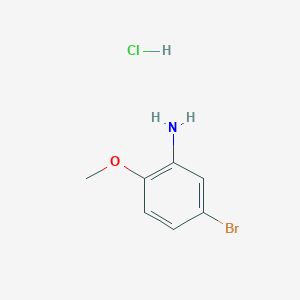

5-Bromo-2-methoxyaniline hydrochloride

描述

5-Bromo-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyaniline hydrochloride typically involves the bromination of 2-methoxyaniline. The reaction is carried out by treating 2-methoxyaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

5-Bromo-2-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.

科学研究应用

5-Bromo-2-methoxyaniline hydrochloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.

Medicine: The compound is used in the synthesis of potential drug candidates and therapeutic agents.

Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-2-methoxyaniline hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its biological activity and efficacy.

相似化合物的比较

Similar Compounds

2-Bromo-5-methoxyaniline: Similar in structure but lacks the hydrochloride group.

2-Amino-4-bromoanisole: Another brominated aniline derivative with a different substitution pattern.

2-Methoxy-5-methylaniline: Contains a methoxy group and a methyl group instead of a bromine atom.

Uniqueness

5-Bromo-2-methoxyaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

生物活性

5-Bromo-2-methoxyaniline hydrochloride (BMH) is a compound of significant interest in the fields of chemistry and biology due to its various biological activities and applications. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of BMH typically involves the bromination of 2-methoxyaniline using bromine in an appropriate solvent like acetic acid. The reaction conditions are crucial for achieving the desired product selectively. In industrial settings, continuous flow reactors are often employed to enhance yield and control reaction parameters more effectively.

Biological Mechanisms

Mechanism of Action

BMH interacts with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups on the aromatic ring influences its reactivity and binding affinity, which are critical for its biological activity.

Biological Targets

Research indicates that BMH can interfere with the mitotic machinery in cancer cells by targeting microtubules. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in tumor cell lines .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to BMH. For instance, certain brominated derivatives have shown sub-micromolar cytotoxicity against human cancer cell lines such as HeLa and MCF7, indicating their effectiveness as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the aniline structure significantly affect the compound's biological efficacy. For example, compounds with additional methoxy or bromo substitutions demonstrated enhanced antiproliferative activity by inhibiting microtubule dynamics at low concentrations .

Case Studies

-

Antiproliferative Effects

A study conducted on a series of brominated anilines, including BMH, showcased their ability to inhibit cell proliferation in various cancer cell lines. The most potent compounds led to G2/M phase arrest followed by apoptotic cell death, underscoring their potential as therapeutic agents . -

Microtubule Disruption

Immunofluorescence assays demonstrated that BMH derivatives could disrupt the microtubule network in treated cells, affirming their role as microtubule-targeting agents. This disruption was linked to increased autophagy responses in cancer cells .

Table 1: Biological Activity of BMH Derivatives

| Compound | IC50 (µM) | Efficacy (%) | Target |

|---|---|---|---|

| BMH | 2.4 | 100 | Microtubules |

| 4-Bromo-2,5-dimethoxyaniline | 0.025 | >90 | Microtubules |

| 2-Methoxy-5-bromoaniline | 1.0 | 85 | Microtubules |

Table 2: Comparison with Similar Compounds

| Compound | Structure | Antitumor Activity |

|---|---|---|

| 5-Bromo-2-methoxyaniline | BMH Structure | High |

| 2-Bromo-5-methoxyaniline | Similar Structure | Moderate |

| 4-Bromo-3-methoxyaniline | Similar Structure | Low |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-methoxyaniline hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via bromination of 2-methoxyaniline derivatives, followed by hydrochloride salt formation. For purity >95%, recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Purity validation via HPLC with UV detection at 254 nm ensures consistency .

Q. How should researchers characterize this compound’s structural integrity?

- Methodology : Employ a combination of - and -NMR to confirm aromatic substitution patterns and methoxy/bromo functional groups. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., expected [M+H] peak at m/z 239.5 for CHBrClNO). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 35.25%, H: 3.80%) .

Q. What are the critical safety considerations for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom at the para-position to the methoxy group enables Suzuki-Miyaura couplings with arylboronic acids. Optimize conditions using Pd(PPh) (2 mol%) in DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). Compare yields with analogous chloro or iodo derivatives to assess electronic effects .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Systematic solubility testing in solvents (e.g., DMSO, acetone, THF) under controlled temperatures (25°C vs. 40°C) using UV-Vis spectroscopy. For discrepancies, analyze crystallinity via XRD and assess hydrate formation using TGA-DSC. Purity thresholds (>95% vs. <90%) may explain variability .

Q. How can surface adsorption properties be studied for indoor air chemistry applications?

- Methodology : Use quartz crystal microbalance (QCM) to measure adsorption on model surfaces (e.g., silica, cellulose) under controlled humidity. Pair with ToF-SIMS or AFM to map molecular interactions. Compare with computational models (DFT) to predict binding energies and environmental persistence .

Q. What advanced techniques elucidate degradation pathways under oxidative stress?

- Methodology : Expose the compound to ozone or hydroxyl radicals in a flow reactor. Analyze degradation products via LC-HRMS and propose pathways using isotopic labeling (-HO). Kinetic studies (UV-Vis or FTIR) quantify degradation rates, while toxicity assays (e.g., Daphnia magna) assess ecological impact .

Q. Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis & Purification | Column chromatography, HPLC | Solvent polarity, gradient elution |

| Structural Analysis | NMR, ESI-MS, XRD | Deuterated solvents, crystallinity |

| Reactivity Studies | Suzuki coupling, TLC monitoring | Catalyst loading, temperature optimization |

| Environmental Behavior | QCM, ToF-SIMS, DFT simulations | Surface roughness, humidity control |

属性

IUPAC Name |

5-bromo-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNKHSMCARHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674507 | |

| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-54-0 | |

| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。